Chemical structure of 1-chloro-4-fluoro-2,3-dimethoxybenzene
Chemical structure of 1-chloro-4-fluoro-2,3-dimethoxybenzene
Structural Dynamics, Synthesis Logic, and Applications in Medicinal Chemistry
Executive Summary
1-Chloro-4-fluoro-2,3-dimethoxybenzene (CAS: 1804409-83-3) represents a specialized halogenated arene scaffold utilized primarily as a high-value intermediate in the synthesis of pharmaceuticals and environmental standards (specifically methoxylated PCB metabolites).[1] Its structural uniqueness lies in the contiguous "vicinal" functionalization of the benzene ring—positions 1, 2, 3, and 4 are substituted—creating a dense electronic and steric environment.
This guide provides a comprehensive technical analysis of the molecule, moving beyond basic properties to explore the synthetic logic required to construct this crowded ring system. It is designed for medicinal chemists and process engineers requiring precise control over regioselectivity in polysubstituted aromatics.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Value | Confidence/Source |
| CAS Number | 1804409-83-3 | Verified [1] |
| Molecular Formula | C₈H₈ClFO₂ | Exact Mass: 190.02 g/mol |
| Appearance | Colorless to pale yellow liquid/oil | Experimental Observation |
| Boiling Point | 211.8 ± 35.0 °C (at 760 mmHg) | Predicted [1] |
| Density | 1.2 ± 0.1 g/cm³ | Predicted [1] |
| LogP | 2.73 | Moderate Lipophilicity [1] |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (2 O, 1 F) | Structural Analysis |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Standard Lipophilic Profile |
Structural & Electronic Analysis
Understanding the reactivity of this molecule requires dissecting the competing electronic effects of its four substituents.
The "Push-Pull" Dynamic
The molecule features a unique interplay of directing groups:
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2,3-Dimethoxy Core (The Push): The two methoxy groups are strong electron donors (EDG) via resonance (+M effect). Their vicinal positioning (adjacent) causes a "twist" out of coplanarity to minimize steric repulsion, slightly reducing their resonance donation compared to isolated anisoles.
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1-Chloro & 4-Fluoro (The Pull): Both halogens are inductively electron-withdrawing (-I) but resonance donating (+M). Fluorine is a strong para-director; Chlorine is a weaker para-director.
Regioselectivity Map
In the context of Nucleophilic Aromatic Substitution (SNAr) or further Electrophilic Aromatic Substitution (SEAr), the molecule presents specific active sites.
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SEAr Susceptibility: The remaining protons at C5 and C6 are activated by the methoxy groups. C5 is para to the C2-OMe and ortho to the C4-F, making it the most nucleophilic site for further substitution.
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SNAr Susceptibility: The C4-F bond is highly activated for nucleophilic displacement (e.g., by amines or thiols) due to the inductive withdrawal of the adjacent oxygen and the para-chlorine, despite the electron-rich ring.
Figure 1: Electronic activation map highlighting the directing effects of the substituents. The C5 position is identified as the primary site for electrophilic attack due to para-activation by the C2-methoxy group.
Synthetic Pathways
Constructing the 1,2,3,4-substituted pattern is challenging due to steric crowding. Two primary strategies are recommended: Directed Ortho Metalation (DoM) for precision, and Electrophilic Halogenation for scale.
Pathway A: The "Precision" Route (Directed Ortho Metalation)
This method relies on the coordination of the methoxy oxygen to lithium, directing the base to the ortho position.
Substrate: 1-Chloro-2,3-dimethoxybenzene Reagents: n-Butyllithium (n-BuLi), NFSI (N-Fluorobenzenesulfonimide)
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Lithiation: The C4 proton is ortho to the C3-methoxy group. While C6 is also ortho to a directing group (Cl), the coordination to the oxygen (OMe) is generally kinetically superior in etheral solvents.
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Fluorination: Quenching the lithiated species with NFSI introduces the fluorine atom at C4.
Pathway B: The "Classical" Route (Chlorination)
Substrate: 1-Fluoro-2,3-dimethoxybenzene Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
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Directing Effects: In 1-fluoro-2,3-dimethoxybenzene, the C4 position is activated by the C3-OMe (ortho) and the C1-F (para).[1] However, the C6 position is activated by the C1-F (ortho) and C3-OMe (para).
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Challenge: This route often yields a mixture of isomers (4-chloro and 6-chloro). Separation by fractional distillation or column chromatography is required.
Figure 2: Comparison of synthetic routes. Pathway A (DoM) offers higher regioselectivity compared to the statistical mixture often yielded by Pathway B.
Detailed Experimental Protocol (Pathway A)
Note: This protocol is a theoretical reconstruction based on standard DoM chemistry for veratrole derivatives. All steps must be performed under inert atmosphere.
Reagents & Equipment[6][7]
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Substrate: 1-Chloro-2,3-dimethoxybenzene (1.0 eq)
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Base: n-BuLi (1.1 eq, 2.5M in hexanes)
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Electrophile: NFSI (1.2 eq)
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Solvent: Anhydrous THF (freshly distilled)
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Atmosphere: Dry Nitrogen or Argon
Step-by-Step Workflow
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
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Solvation: Dissolve 1-chloro-2,3-dimethoxybenzene in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
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Observation: Solution may turn a slight yellow/orange, indicating formation of the aryllithium species.
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Aging:[2] Stir at -78°C for 1 hour to ensure complete lithiation. The kinetic product (C4-Li) is favored by the coordination of the C3-methoxy oxygen [2].
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Fluorination: Dissolve NFSI in a minimum amount of THF. Add this solution dropwise to the cold reaction mixture.
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Quench & Workup: Allow the reaction to warm to room temperature slowly (over 2-3 hours). Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
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Purification: Dry organic layers over MgSO₄. Concentrate in vacuo.[3] Purify via flash column chromatography (Hexanes/EtOAc gradient).
Applications in Research
Environmental Toxicology Standards
This specific isomer is a critical precursor for synthesizing Methoxylated Polychlorinated Biphenyls (MeO-PCBs) .[1] These compounds are metabolites of PCBs found in environmental samples. High-purity standards of 1-chloro-4-fluoro-2,3-dimethoxybenzene are required to validate GC-MS methods for detecting these pollutants in biological tissue [1].
Medicinal Chemistry Scaffold
In drug discovery, the 1-chloro-4-fluoro-2,3-dimethoxybenzene core serves as a "privileged scaffold" for:
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Metabolic Blocking: The strategic placement of Fluorine (C4) and Chlorine (C1) blocks the most reactive sites on the ring, preventing rapid oxidative metabolism (CYP450 oxidation) and extending the half-life of the drug candidate [3].
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Kinase Inhibition: The dimethoxy motif mimics the adenosine ring found in ATP, making this core a common starting point for Type I/II kinase inhibitors.
Safety & Handling
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Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
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Storage: Store at 2-8°C under inert gas. The compound is stable but should be protected from light and moisture to prevent slow hydrolysis or demethylation.
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Disposal: As a halogenated organic, it must be disposed of via a licensed chemical waste contractor. Do not release into standard drains due to potential environmental persistence (LogP 2.73).
References
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight on metabolic blocking).
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PubChem. (n.d.). 1-Chloro-4-fluorobenzene (Analogous Data). Retrieved February 25, 2026, from [Link]
